In Vitro Potency and FGFR2-Dependent Selectivity
Aprutumab Ixadotin demonstrates high potency and selectivity for FGFR2-expressing cells. In vitro, it exhibited cytotoxic activity in the low nanomolar to subnanomolar range and was more than 100-fold selective against FGFR2-negative cell lines, distinguishing it from a non-targeted control ADC [1].
| Evidence Dimension | Cytotoxicity and Selectivity |
|---|---|
| Target Compound Data | Potency in low nM to sub-nM range; >100-fold selectivity for FGFR2+ over FGFR2- cells |
| Comparator Or Baseline | Control ADC (non-binding isotype control) |
| Quantified Difference | >100-fold increase in selectivity |
| Conditions | In vitro cytotoxicity assays using FGFR2-expressing (e.g., KATO III, SNU-16) and FGFR2-negative cancer cell lines |
Why This Matters
Quantitative selectivity data confirms target-mediated activity, reducing the risk of off-target toxicity inherent in non-specific cytotoxic agents, which is a critical parameter for selecting a targeted therapy in research.
- [1] Sommer A, et al. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors. Cancer Res. 2016;76(21):6331-6339. View Source
